Muscarinic vs. Nicotinic Receptor Selectivity: Guvacoline Exhibits Exclusive mAChR Agonism, Unlike Arecoline
In a direct head-to-head comparison using two-electrode voltage clamp in Xenopus oocytes expressing human mAChRs and nAChRs, guvacoline activated muscarinic receptors but produced no significant activation of nicotinic receptors. In contrast, arecoline robustly activated both receptor classes [1]. This establishes guvacoline as a pharmacologically cleaner tool for isolating mAChR-mediated responses.
| Evidence Dimension | Receptor activation (nicotinic AChR) |
|---|---|
| Target Compound Data | No significant activation of nAChR |
| Comparator Or Baseline | Arecoline: Produced significant activation of nAChR, including α4β2* subtypes |
| Quantified Difference | Qualitative difference: exclusive mAChR agonism vs. dual mAChR/nAChR agonism |
| Conditions | Xenopus oocytes expressing human mAChRs (M1-M5) and nAChRs (α4β2*, α7, muscle-type) under two-electrode voltage clamp |
Why This Matters
For researchers studying muscarinic signaling without nicotinic cross-talk, guvacoline eliminates a confounding variable present with arecoline, reducing the need for additional nAChR antagonists in experimental protocols.
- [1] Horenstein NA, Quadri M, Stokes C, Shoaib M, Papke RL. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds. Nicotine Tob Res. 2019 May 21;21(6):805-812. doi: 10.1093/ntr/ntx187. PMID: 29059390; PMCID: PMC6528145. View Source
